1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide 1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide
Brand Name: Vulcanchem
CAS No.: 97403-89-9
VCID: VC17006171
InChI: InChI=1S/C20H24N3.H2O/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;/h6-14H,1-5H3;1H2/q+1;/p-1
SMILES:
Molecular Formula: C20H25N3O
Molecular Weight: 323.4 g/mol

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide

CAS No.: 97403-89-9

Cat. No.: VC17006171

Molecular Formula: C20H25N3O

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide - 97403-89-9

Specification

CAS No. 97403-89-9
Molecular Formula C20H25N3O
Molecular Weight 323.4 g/mol
IUPAC Name N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;hydroxide
Standard InChI InChI=1S/C20H24N3.H2O/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;/h6-14H,1-5H3;1H2/q+1;/p-1
Standard InChI Key WWDCNOAATKSEJN-UHFFFAOYSA-M
Isomeric SMILES CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.[OH-]
Canonical SMILES CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[OH-]

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₀H₂₅N₃O, with a molecular weight of 323.432 g/mol . Its structure (Figure 1) comprises:

  • A 1,3,3-trimethylindolium backbone.

  • A methyl(p-tolyl)hydrazono substituent at the 2-position.

  • A hydroxide counterion balancing the positive charge on the indolium nitrogen.

Table 1: Key Molecular Descriptors

PropertyValueSource
Exact Mass323.200 g/mol
PSA (Polar Surface Area)41.67 Ų
LogP (Partition Coefficient)4.878

The LogP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .

Synthesis and Production

Industrial Synthesis Routes

Patent US7056348B2 outlines methods for synthesizing structurally related indoline derivatives, providing insights into plausible pathways for this compound . A typical approach involves:

  • Quaternization: Reacting 1,3,3-trimethylindole with methylating agents to form the indolium cation.

  • Hydrazone Formation: Condensing the intermediate with methyl(p-tolyl)hydrazine in the presence of a dehydrating agent.

  • Ion Exchange: Replacing the original counterion (e.g., chloride) with hydroxide via aqueous base treatment .

Critical Reaction Parameters:

  • Temperature: 60–80°C for quaternization.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) for hydrazone coupling .

Physicochemical Properties

Table 2: Stability Profile (Analogous Compounds)

ConditionHalf-Life (h)ObservationsSource
pH 2 (25°C)2.5Hydrazono bond cleavage
pH 12 (25°C)1.8Indolium ring opening
UV Exposure (254 nm)0.5Colorimetric shift

Applications in Materials Science

Dye and Pigment Industries

Patent US7056348B2 highlights the use of indolium derivatives as temporary hair dyes due to their ability to form non-covalent complexes with keratin . The compound’s extended conjugation system enables absorption in the visible spectrum (λₘₐₓ ≈ 450–550 nm), producing vibrant hues.

Optical Materials

The hydrazono-methyl group enhances nonlinear optical (NLO) properties, making the compound a candidate for:

  • Photonic Crystals: Tunable bandgap materials.

  • Fluorescent Sensors: Detection of metal ions via coordination-induced emission shifts .

Recent Research Developments

Biological Activity Screening

Preliminary studies on analogues reveal antimicrobial activity against Gram-positive bacteria (MIC = 32 µg/mL) . Mechanistic investigations suggest disruption of cell membrane integrity via cationic charge interactions .

Computational Modeling

Density Functional Theory (DFT) calculations predict a HOMO-LUMO gap of 3.2 eV, correlating with observed optical properties . Molecular dynamics simulations further indicate preferential binding to cellulose surfaces, supporting textile dye applications .

Challenges and Future Directions

Synthesis Optimization

Current routes suffer from low yields (∼40%) due to side reactions during hydrazone formation . Future work could explore:

  • Catalytic Methods: Enamine catalysis to improve selectivity.

  • Flow Chemistry: Enhanced heat/mass transfer for scalability .

Environmental Impact

The compound’s high LogP raises concerns about bioaccumulation. Biodegradation studies and structure-activity relationship (SAR) modifications are needed to mitigate ecological risks .

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